![molecular formula C7H9ClF3NO3 B3041589 Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate CAS No. 328918-08-7](/img/structure/B3041589.png)
Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate
Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like Michael addition . For instance, Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction . Unfortunately, without specific data on “Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate”, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. As an example, the compound Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .Scientific Research Applications
- Application : Researchers have employed TODGA-based extraction chromatographic resins to separate actinium from stainless steel and preconcentrate americium and plutonium from large soil samples. The presence of certain metal ions (e.g., Fe, Ga, In, Tl, Bi) enhances the extraction efficiency even when the resin is saturated .
- Application : Researchers have developed chitosan-based double-network antibacterial hydrogels by combining polyacrylamide (pAAm) for mechanical strength and TODGA for strong antibacterial activity .
- Application : In a study, researchers optimized the extraction of flavonoids using ultrasonic treatment. The best conditions included a temperature of 60°C, ultrasonic time of 20 minutes, and solid-liquid ratio of 1:25 .
Actinide and Lanthanide Separation
Hydrogels with Antibacterial Properties
Flavonoid Extraction Optimization
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For instance, Ethyl acetate, a different compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard and is classified as a flammable liquid, serious eye irritant, and can cause specific target organ toxicity .
Future Directions
properties
IUPAC Name |
ethyl 2-acetamido-2-chloro-3,3,3-trifluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO3/c1-3-15-5(14)6(8,7(9,10)11)12-4(2)13/h3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCNYNMQGJDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-2-chloro-3,3,3-trifluoropropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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